4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide group linked to a chloropyridine moiety through a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-chloropyridine-3-amine. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: Similar structure but with a different position of the chlorine atom on the pyridine ring.
4-amino-2-chloropyridine: A related compound used in similar synthetic applications.
Uniqueness
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its diverse biological activities make it a valuable compound in various research fields .
Properties
IUPAC Name |
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLQQSPVHOMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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